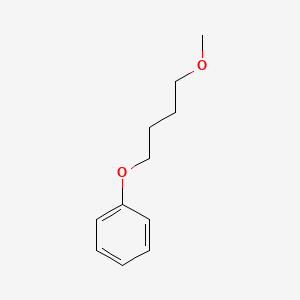
Benzene, (4-methoxybutoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (4-methoxybutoxy)-, also known by its IUPAC name 4-(4-methoxybutoxy)benzene, is an organic compound with the molecular formula C11H16O2 It consists of a benzene ring substituted with a 4-methoxybutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methoxybutoxy)- typically involves the reaction of 4-methoxybutanol with benzene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methoxybutanol reacts with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Benzene, (4-methoxybutoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, (4-methoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 4-methoxybutanoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxybutanol or 4-methoxybutane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, (4-methoxybutoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (4-methoxybutoxy)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 4-methoxybenzyl alcohol
- 4-methoxybenzaldehyde
- 4-methoxybenzoic acid
Comparison: Benzene, (4-methoxybutoxy)- is unique due to the presence of the 4-methoxybutoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
20636-14-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methoxybutoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
JZDHXBGNBZJRFK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















